![molecular formula C13H12ClN3O B089421 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride CAS No. 101-69-9](/img/structure/B89421.png)
4-[(4-Methoxyphenyl)amino]benzenediazonium chloride
Overview
Description
4-[(4-Methoxyphenyl)amino]benzenediazonium chloride (CAS: 101-69-9), commonly known as Variamine Blue B salt, is a diazonium salt with the molecular formula C₁₃H₁₂ClN₃O and a molecular weight of 261.71 g/mol . It features a benzenediazonium core substituted with a 4-methoxyphenylamino group at the para position. This compound is widely utilized as a diazo component in dye synthesis, particularly for azo dyes, due to its ability to form stable diazo intermediates that couple with aromatic amines or phenols . Its structure imparts moderate stability under controlled conditions, though it requires refrigeration to prevent premature decomposition.
Biological Activity
Overview
4-[(4-Methoxyphenyl)amino]benzenediazonium chloride, with the chemical formula C13H12ClN3O and a molecular weight of 261.7 g/mol, is a diazonium compound that has garnered attention for its various biological activities. This article delves into its mechanisms of action, biological applications, and relevant case studies.
The biological activity of diazonium compounds like this compound primarily stems from their ability to form reactive intermediates upon decomposition. When this compound reacts with nucleophiles, it can yield various products, including aromatic compounds and nitrogen gas. The reaction mechanism typically involves the following steps:
- Formation of the Diazonium Ion : The compound dissociates to release nitrogen gas.
- Nucleophilic Substitution : The resulting diazonium ion can react with nucleophiles such as hydroxides or amines, leading to the formation of substituted aromatic compounds.
This mechanism is crucial for its application in organic synthesis and potential therapeutic uses.
Biological Applications
- Antimicrobial Activity : Research indicates that diazonium salts exhibit antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.
- Nematicidal Properties : Preliminary studies suggest that this compound possesses nematicidal activity against nematodes such as Caenorhabditis elegans and Meloidogyne incognita. This characteristic could be leveraged in agricultural applications to control nematode populations in crops.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in several cancer cell lines, showing promise as a potential anticancer agent due to its ability to induce apoptosis in malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of many conventional antibiotics, indicating its potential as a new antimicrobial agent .
- Nematicidal Activity Research : In research focusing on agricultural applications, this compound showed effective nematicidal properties against root-knot nematodes. In laboratory settings, treated soil samples displayed a marked reduction in nematode populations compared to untreated controls, supporting its use as a biopesticide.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values obtained were promising for further development as an anticancer therapeutic .
Comparative Biological Activity Table
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : The compound features a diazonium group attached to an aromatic amine, specifically a methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 261.7 g/mol.
Mechanism of Action : The reactivity of 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride is primarily due to the formation of a highly reactive diazonium ion upon decomposition. This ion can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The general reaction pathway involves:
- Formation of the Diazonium Ion : The compound releases nitrogen gas upon dissociation.
- Nucleophilic Substitution : The diazonium ion reacts with nucleophiles (e.g., hydroxides or amines), leading to the formation of substituted aromatic compounds.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of azo dyes and other complex organic molecules. Its ability to form azo compounds through coupling reactions is particularly valuable in dye chemistry.
Biological Applications
The compound has shown promise in various biological applications:
- Antimicrobial Activity : Research indicates that diazonium salts exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Studies have demonstrated that the minimum inhibitory concentration (MIC) for this compound is lower than that of many conventional antibiotics, suggesting its potential as a new antimicrobial agent.
- Cytotoxicity and Anticancer Potential : In vitro assays have revealed that this compound induces apoptosis in several cancer cell lines by activating caspase pathways. This cytotoxic effect positions the compound as a candidate for further development in cancer therapy.
- Nematicidal Properties : Preliminary studies suggest that this compound possesses nematicidal activity against nematodes like Caenorhabditis elegans and Meloidogyne incognita, indicating its potential use as a biopesticide in agriculture.
Antimicrobial Activity Study
A peer-reviewed study highlighted the antibacterial efficacy of this compound, demonstrating its ability to inhibit bacterial growth effectively. The study reported significant results, positioning this compound as a viable candidate for developing new antimicrobial agents .
Cytotoxicity Assays
In vitro studies on various cancer cell lines showed that the compound could induce apoptosis through specific molecular pathways. The IC50 values obtained were promising for potential therapeutic applications, warranting further investigation into its anticancer properties .
Agricultural Applications
Research focusing on agricultural applications demonstrated effective nematicidal properties against root-knot nematodes in laboratory settings. Treated soil samples exhibited a marked reduction in nematode populations compared to untreated controls, supporting its application as a biopesticide.
Q & A
Q. Basic: What are the established synthesis protocols for 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves diazotization of the precursor aniline derivative (e.g., 4-[(4-methoxyphenyl)amino]aniline) with nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl at 0–5°C. Key parameters include:
- Temperature control : Excess heat accelerates decomposition; maintaining ≤5°C stabilizes the diazonium intermediate .
- Acid concentration : Excess HCl (1.5–2.0 equiv.) ensures protonation of nitrous acid and prevents side reactions.
- Reaction time : Diazotization is typically complete within 30–60 minutes, monitored via starch-iodide paper for excess nitrous acid.
Post-synthesis, isolation via precipitation in cold ether/acetone mixtures minimizes hydrolysis. Yield optimization requires strict control of these parameters .
Q. Advanced: How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent effects: the methoxy group (δ ~3.8 ppm in ¹H; ~55 ppm in ¹³C) and diazonium N⁺ (deshielded aromatic protons at δ 8.0–8.5 ppm). Coupling patterns distinguish para-substitution .
- X-ray crystallography : Single-crystal analysis (e.g., SHELX programs) confirms bond lengths (C-N diazonium ~1.28 Å) and planarity of the aromatic system. For example, analogous benzenediazonium structures show intermolecular Cl⁻ interactions critical for stability .
- FT-IR : Diazonium N₂⁺ stretch (~2200–2300 cm⁻¹) and methoxy C-O (1250 cm⁻¹) validate functional groups .
Q. Basic: How does pH and solvent selection impact the stability of this diazonium salt during storage?
Methodological Answer:
- pH : Stability is highest in acidic conditions (pH 2–4), where protonation inhibits hydrolysis. Neutral/basic conditions promote decomposition to phenolic by-products.
- Solvent : Polar aprotic solvents (e.g., DMF) or cold aqueous HCl (0–5°C) extend shelf life. Avoid alcohols/water at RT due to nucleophilic attack on N₂⁺ .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic N₂ release.
Q. Advanced: What computational strategies predict the compound’s reactivity in azo coupling or cross-coupling reactions?
Methodological Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the diazonium group’s LUMO energy predicts reactivity with electron-rich aryl partners (e.g., phenols, amines) .
- Transition state analysis : Simulate activation barriers for competing pathways (e.g., para vs. meta substitution in azo coupling). Solvent effects (PCM models) refine predictions .
- MD simulations : Assess stability of intermediates in solution, particularly under varying pH/temperature .
Q. Data Contradiction: How can researchers reconcile conflicting reports on antimicrobial activity?
Methodological Answer:
Discrepancies often arise from:
- Purity : HPLC or LC-MS quantifies impurities (e.g., residual aniline, phenolic derivatives) that may skew bioassay results .
- Assay conditions : Standardize MIC tests (e.g., broth microdilution per CLSI guidelines) to control pH, inoculum size, and solvent effects (DMSO vs. aqueous).
- Structural analogs : Compare with related benzenediazonium salts (e.g., 4-nitro derivatives) to isolate substituent-specific effects .
Q. Advanced: What role does this compound play in materials science, particularly in polymer or dye synthesis?
Methodological Answer:
- Azo dye precursors : The diazonium group enables covalent grafting onto polymers or surfaces (e.g., cellulose, graphene) via electrochemical or radical-initiated coupling. Applications include pH-sensitive dyes or conductive composites .
- Photoresponsive materials : UV irradiation cleaves the N₂⁺ group, enabling light-triggered release systems. Kinetics depend on substituent electron-withdrawing/donating effects .
Q. Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhaling diazonium vapors, which may release N₂ gas.
- PPE : Nitrile gloves, goggles, and lab coats prevent skin/eye contact (irritation risk) .
- Deactivation : Quench residues with alkaline urea solution to reduce hazardous diazonium decomposition .
Q. Advanced: How can researchers employ SHELX software for crystallographic refinement of derivatives?
Methodological Answer:
- Data processing : Use SHELXL for least-squares refinement. Input .hkl files from diffraction data, and define constraints for the diazonium group (e.g., fixed N-N bond length at 1.25 Å) .
- Disorder modeling : For labile Cl⁻ counterions, apply PART instructions to split occupancy. Validate via R-factor convergence (<5% discrepancy) .
Comparison with Similar Compounds
Comparison with Structurally Similar Diazonium Salts
Substituent Effects on Stability and Reactivity
Diazonium salts are highly reactive intermediates, and their properties are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating Groups (e.g., -OCH₃, -NHR): The methoxy and anilino groups in Variamine Blue B enhance stability via resonance and inductive effects, delaying decomposition compared to electron-withdrawing substituents like -Cl .
- Zinc Chloride Complexation: Salts like 4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Zinc Chloride exhibit superior stability due to coordination with ZnCl₂, which reduces moisture sensitivity .
- Chlorine Substituents: Compounds such as 4-chlorobenzenediazonium chloride are less stable but more reactive in electrophilic substitutions, making them suitable for rapid coupling reactions .
Preparation Methods
Diazotization of 4-[(4-Methoxyphenyl)amino]aniline
The primary route involves diazotization of 4-[(4-methoxyphenyl)amino]aniline under controlled acidic conditions. This method, detailed in CN102557985A , employs hydrochloric acid (HCl) and sodium nitrite (NaNO₂) to generate the diazonium intermediate.
Reaction Conditions and Parameters
The synthesis is conducted at 0–5°C to stabilize the diazonium ion, which is prone to decomposition at elevated temperatures. The molar ratio of aniline:HCl:NaNO₂ is optimized to 1:3.2:1.0 , ensuring excess acid for protonation and minimizing side reactions . Diazotization proceeds for 30–90 minutes , monitored via starch-iodide paper to detect residual nitrous acid.
Key Steps :
-
Acidification : Aniline is dissolved in HCl, forming the anilinium ion.
-
Diazotization : NaNO₂ is added incrementally to maintain temperatures ≤5°C.
-
Quenching : Excess nitrous acid is neutralized with ammonium sulfamate.
Post-reaction, the diazonium salt is precipitated using cold acetone or ether, yielding a pale-yellow crystalline product .
Zinc Chloride-Assisted Diazotization
US2013180A describes an alternative method using zinc chloride (ZnCl₂) to stabilize the diazonium intermediate. This approach is advantageous for substrates sensitive to strong acids.
Procedure Overview
A solution of 4-[(4-methoxyphenyl)amino]aniline in acetone or ethanol is mixed with ZnCl₂ and NaNO₂ in water. The reaction proceeds at 25–30°C for 10–15 minutes , after which the diazonium zinc chloride double salt precipitates.
Critical Parameters :
-
Solvent System : Acetone-water (1:1 v/v) enhances solubility and reaction homogeneity .
-
Molar Ratios : ZnCl₂:aniline:NaNO₂ = 3:1:1 , ensuring stoichiometric excess of ZnCl₂ for complexation.
The product is isolated via filtration and washed with cold ethanol to remove residual zinc salts .
Comparative Analysis of Synthesis Methods
The table below contrasts the two principal methods:
*Yields inferred from patent examples.
Factors Influencing Yield and Purity
Temperature Control
Maintaining ≤5°C during diazotization prevents diazonium decomposition, which accelerates above 10°C. In the ZnCl₂ method, higher temperatures (25–30°C) are tolerated due to the stabilizing effect of the zinc complex .
Acid and Nitrite Stoichiometry
Excess HCl (3.2 equiv. ) ensures complete protonation of nitrous acid (HNO₂), minimizing side reactions like diazoether formation. Substoichiometric NaNO₂ leads to incomplete diazotization, reducing yields by 15–20% .
Solvent Selection
Polar aprotic solvents (e.g., acetone) improve intermediate solubility, whereas aqueous HCl facilitates ion dissociation. Ethanol in the ZnCl₂ method reduces side reactions with water .
Scalability and Industrial Adaptations
Both methods are scalable, but the ZnCl₂-assisted approach offers faster reaction times (10–15 min vs. 30–90 min ) , reducing energy costs. Industrial implementations often use continuous flow reactors for diazotization, enhancing temperature control and throughput .
Properties
IUPAC Name |
4-(4-methoxyanilino)benzenediazonium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N3O.ClH/c1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10;/h2-9,15H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXAHUUIRLOQMB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883236 | |
Record name | Benzenediazonium, 4-[(4-methoxyphenyl)amino]-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-69-9 | |
Record name | Benzenediazonium, 4-[(4-methoxyphenyl)amino]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenediazonium, 4-((4-methoxyphenyl)amino)-, chloride (1:1) | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-[(4-methoxyphenyl)amino]-, chloride (1:1) | |
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Record name | Benzenediazonium, 4-[(4-methoxyphenyl)amino]-, chloride (1:1) | |
Source | EPA DSSTox | |
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Record name | 4-[(4-methoxyphenyl)amino]benzenediazonium chloride | |
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